3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Beschreibung

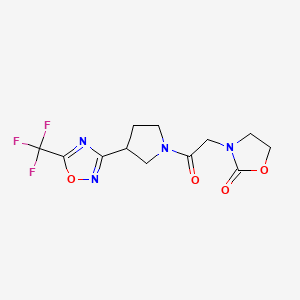

The compound features a central oxazolidin-2-one ring connected via a 2-oxoethyl linker to a pyrrolidine moiety. The pyrrolidine is further substituted at the 3-position with a 5-(trifluoromethyl)-1,2,4-oxadiazole group. This trifluoromethyl-oxadiazole substituent enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated heterocycles. The structural complexity arises from the convergence of three heterocyclic systems: oxazolidinone, pyrrolidine, and 1,2,4-oxadiazole .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O4/c13-12(14,15)10-16-9(17-23-10)7-1-2-18(5-7)8(20)6-19-3-4-22-11(19)21/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDHUOMQVGIZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a synthetic organic molecule featuring a complex structure that includes a trifluoromethyl group and oxazolidinone moiety. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic research.

Chemical Structure

The structural formula of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to significant inhibition or activation of specific pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. The presence of the trifluoromethyl group in this compound is believed to enhance its efficacy against various bacterial strains. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 20 | 50 |

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored. In vitro assays targeting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, have revealed promising inhibitory effects.

| Enzyme | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| α-Glucosidase | 4.58 | 1.58 (Acarbose) |

| α-Amylase | 6.28 | 2.00 (Acarbose) |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole compounds, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited strong antibacterial activity against resistant strains, suggesting their potential as new antibiotic agents.

- Antidiabetic Properties : Another study investigated the antidiabetic effects of similar oxazolidinone derivatives in diabetic rat models. The results showed a significant reduction in blood glucose levels post-treatment, indicating that these compounds could serve as effective therapeutic agents for managing diabetes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Compound 1a/1b ()

- Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.

- Key Differences: Replaces the oxazolidinone with a phenyl-oxyphenyl group. Substitutes trifluoromethyl-oxadiazole with a pyridyl-oxadiazole. Features a phenylethyl-pyrrolidine instead of a trifluoromethyl-oxadiazole-pyrrolidine.

- Implications: The pyridyl and phenylethyl groups may reduce metabolic stability compared to the trifluoromethyl group in the target compound. The absence of an oxazolidinone ring suggests divergent biological targets .

Compound from

- Structure : 1-(4-{[3-Oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one.

- Key Differences: Replaces oxazolidinone with a triazolo-pyridine core. Retains a phenyl-oxadiazole group but lacks the trifluoromethyl substitution. Uses a benzyl-pyrrolidinone instead of an ethyl-linked pyrrolidine.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions with careful optimization of temperature, solvent selection, and catalyst use. For example:

- Step 1: Formation of the pyrrolidine-oxadiazole core via cyclization under reflux conditions (e.g., using acetonitrile or DMF as solvents at 80–100°C) .

- Step 2: Coupling the pyrrolidine-oxadiazole intermediate with an oxazolidinone precursor. This step often requires anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂ or BF₃·Et₂O) to enhance electrophilic reactivity .

- Critical Parameters:

- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to avoid decomposition of trifluoromethyl groups .

- Purity Checks: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to minimize side products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm connectivity of the oxazolidinone, pyrrolidine, and oxadiazole moieties. Key signals include:

- Oxazolidinone carbonyl: ~175 ppm in ¹³C NMR.

- Trifluoromethyl group: Distinctive ¹⁹F NMR signal at ~-60 ppm .

- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction (as demonstrated for structurally similar oxazolidinones in ) is recommended .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight, particularly for detecting isotopic patterns of fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from variations in:

- Purity: Validate compound purity via HPLC (≥95%) and assess residual solvents (e.g., DMSO) that may interfere with assays .

- Assay Conditions: Standardize protocols (e.g., cell line viability assays) across labs. For example, highlights how structural analogs with minor substitutions (e.g., benzodioxole vs. pyridine) exhibit divergent antimicrobial activities, necessitating strict SAR documentation .

- Data Reproducibility: Replicate key experiments using independent synthetic batches and blinded assay setups .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl-oxadiazole moiety?

Methodological Answer:

-

Analog Synthesis: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess electronic effects on target binding .

-

Computational Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict interactions between the oxadiazole ring and enzymatic active sites. Compare results with experimental IC₅₀ data .

-

Key SAR Findings (Example):

Modification Biological Activity Trend Reference Trifluoromethyl → Nitro Reduced antimicrobial potency Oxadiazole → Thiadiazole Enhanced solubility

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Chromatographic Validation:

- HPLC Method: Use a C18 column with mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm. Validate linearity (R² ≥0.99), LOD/LOQ, and recovery rates (85–115%) per ICH guidelines .

- Mass Spectrometry: LC-MS/MS in MRM mode enhances specificity for trace quantification in plasma .

- Cross-Lab Collaboration: Share reference standards (e.g., certified materials in ) to harmonize inter-lab results .

Q. What computational approaches are suitable for predicting metabolic stability of this compound?

Methodological Answer:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., oxazolidinone ring cleavage) and cytochrome P450 interactions .

- Experimental Validation: Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to refine models .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

Methodological Answer:

- Standardized Protocols:

- Solvent Systems: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry for consistency .

- Temperature Control: Ensure measurements at 25°C ± 1°C to avoid thermal degradation .

- Documentation: Report lot numbers of solvents and compound batches, as impurities (e.g., residual THF) can alter solubility .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models: Use Sprague-Dawley rats for preliminary PK studies (IV/PO dosing). Monitor plasma concentrations via LC-MS/MS .

- Critical Parameters:

- Dose Escalation: Start at 10 mg/kg to assess linearity.

- Tissue Distribution: Analyze brain penetration if CNS activity is hypothesized, leveraging the compound’s logP (~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.